
3,4'-Dimethoxyflavone
Overview
Description
3,4’-Dimethoxyflavone: is a naturally occurring flavonoid compound found in various plants. It is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound has gained significant attention in scientific research due to its potential therapeutic applications and its role in modulating various biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4’-Dimethoxyflavone typically involves the condensation of appropriate phenolic compounds with flavone precursors. One common method includes the use of 3,4-dimethoxybenzaldehyde and 2-hydroxyacetophenone in the presence of a base such as sodium hydroxide, followed by cyclization to form the flavone structure .
Industrial Production Methods: Industrial production of 3,4’-Dimethoxyflavone may involve large-scale extraction from plant sources or chemical synthesis using optimized reaction conditions. The extraction process often includes solvent extraction, purification, and crystallization steps to obtain high-purity 3,4’-Dimethoxyflavone .
Chemical Reactions Analysis
Types of Reactions: 3,4’-Dimethoxyflavone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it to dihydroflavones.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the flavone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinones and hydroxylated derivatives.
Reduction: Dihydroflavones.
Substitution: Halogenated and nitrated flavones.
Scientific Research Applications
Chemistry: 3,4’-Dimethoxyflavone is used as a model compound in studying the structure-activity relationships of flavonoids. It serves as a precursor for synthesizing other bioactive flavonoid derivatives .
Biology: In biological research, 3,4’-Dimethoxyflavone is investigated for its role in modulating cellular pathways, including its effects on enzyme activity and gene expression. It has shown potential in promoting the proliferation of human hematopoietic stem cells .
Medicine: This compound has demonstrated anticancer properties by inhibiting the growth of various cancer cell lines. It also exhibits anti-inflammatory effects by modulating inflammatory mediators .
Industry: 3,4’-Dimethoxyflavone is utilized in the development of nutraceuticals and dietary supplements due to its health-promoting properties .
Mechanism of Action
3,4’-Dimethoxyflavone exerts its effects through multiple mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Enzyme Inhibition: It inhibits enzymes such as cytochrome P450, which are involved in drug metabolism.
Gene Expression Modulation: It affects the expression of genes related to inflammation and cell proliferation
Molecular Targets and Pathways:
Aryl Hydrocarbon Receptor (AhR): 3,4’-Dimethoxyflavone acts as a competitive antagonist of AhR, inhibiting its activation and downstream signaling pathways.
Nuclear Factor-kappa B (NF-κB): It modulates the NF-κB pathway, reducing the expression of pro-inflammatory cytokines.
Comparison with Similar Compounds
Tangeretin: Another polymethoxyflavone with similar anticancer and anti-inflammatory properties.
Nobiletin: Known for its neuroprotective and anticancer effects.
5,7-Dimethoxyflavone: Shares structural similarities and biological activities with 3,4’-Dimethoxyflavone.
Uniqueness: 3,4’-Dimethoxyflavone is unique due to its specific inhibition of the aryl hydrocarbon receptor and its ability to promote the proliferation of human hematopoietic stem cells. Its distinct structure-activity relationship makes it a valuable compound for targeted therapeutic applications .
Properties
IUPAC Name |
3-methoxy-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-19-12-9-7-11(8-10-12)16-17(20-2)15(18)13-5-3-4-6-14(13)21-16/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIUIJXKXMMNCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350943 | |
| Record name | ST057645 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78933-14-9 | |
| Record name | ST057645 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


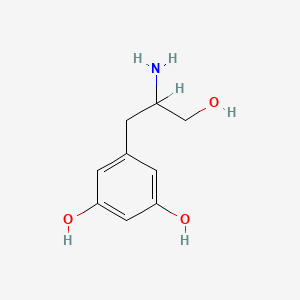

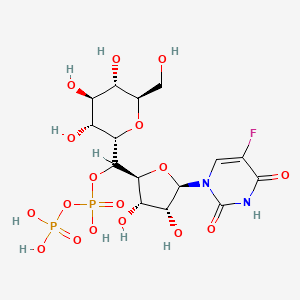
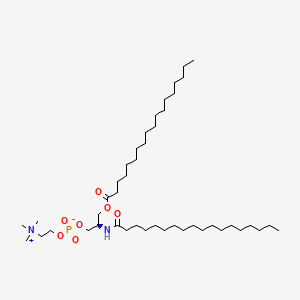
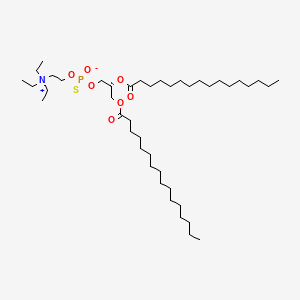
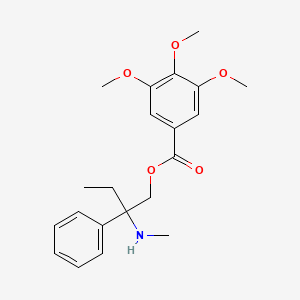
![1,2-Diazabicyclo[2.2.2]octane](/img/structure/B1201681.png)
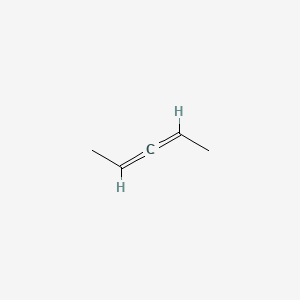
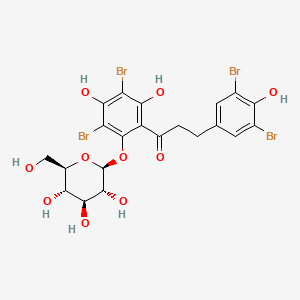




![2-Ethyl-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B1201693.png)
